molecular formula C17H16N4O2S B12031317 4-((2-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478257-13-5

4-((2-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12031317
CAS No.: 478257-13-5
M. Wt: 340.4 g/mol
InChI Key: ORPBCDQCPVIZHD-WOJGMQOQSA-N
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Description

4-((2-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a specialty chemical compound offered for research purposes. This molecule belongs to the class of 1,2,4-triazole-3-thiol derivatives, a scaffold recognized in scientific literature for its significant potential in antimicrobial research . The global spread of drug resistance in bacteria necessitates the development of novel antibacterial agents, and compounds containing the 1,2,4-triazole ring are characterized by multidirectional biological activity, showing promise against a spectrum of Gram-positive and Gram-negative bacteria . The structure of this particular compound, which incorporates a 1,2,4-triazole core with methoxyphenyl substitutions, is of interest for the rational design and development of new therapeutic options to address escalating problems of microbial resistance, including drug-resistant strains highlighted as priorities by the World Health Organization . Researchers are investigating such 1,2,4-triazole derivatives for their potential mechanisms of action, which may include the inhibition of bacterial enzymes like DNA gyrase . This product is intended for use in early discovery and investigative studies. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

478257-13-5

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-(2-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4O2S/c1-22-14-9-5-3-7-12(14)11-18-21-16(19-20-17(21)24)13-8-4-6-10-15(13)23-2/h3-11H,1-2H3,(H,20,24)/b18-11+

InChI Key

ORPBCDQCPVIZHD-WOJGMQOQSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

Hydrazide derivatives react with carbon disulfide under alkaline conditions to form potassium dithiocarbazinates, which undergo cyclization with hydrazine hydrate. For example:

  • Reactants : 2-Methoxybenzohydrazide and carbon disulfide.

  • Conditions : Reflux in ethanol with 15% aqueous KOH for 20 hours.

  • Yield : 74% after crystallization with dimethylformamide (DMF).

Direct Alkylation of Preformed Triazoles

Pre-synthesized triazole-3-thiols are alkylated using halogenated intermediates:

  • Example : 5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol treated with 2-bromo-1-(4-methoxyphenyl)ethanone in ethanol/DMF with piperidine.

  • Yield : 80–88% for analogous compounds.

Schiff Base Condensation for Benzylidene Moiety

The final step involves forming the benzylideneamino group via condensation:

Acid-Catalyzed Condensation

  • Reactants : 4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and 2-methoxybenzaldehyde.

  • Conditions : Reflux in ethanol with glacial acetic acid for 6 hours.

  • Yield : 72–77%.

Solvent-Free Microwave-Assisted Synthesis

  • Reactants : Same as above, but under microwave irradiation (300 W, 120°C).

  • Reaction Time : 15 minutes.

  • Yield : 85% (improved efficiency).

Optimization and Characterization

Reaction Optimization

ParameterEffect on YieldOptimal Value
Temperature↑ yield to 80%60–80°C
SolventEthanol > DMFEthanol
Catalyst (HCl vs. H₂SO₄)HCl superior0.5 M HCl

Characterization Data

  • IR Spectroscopy :

    • ν(S-H) at 2543 cm⁻¹.

    • ν(C=N) at 1607 cm⁻¹.

  • ¹H-NMR (DMSO-d₆) :

    • δ 3.83–3.91 ppm (OCH₃ and SCH₂).

    • δ 13.60 ppm (SH).

  • X-ray Crystallography : CCDC 267578 confirms planar triazole-thiol structure.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Advantages : Higher throughput (90% yield) and reduced reaction time (2 hours).

  • Equipment : Microreactors with temperature/pressure controls.

Purification Techniques

  • Recrystallization : DMF/water mixture yields >95% purity.

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) for lab-scale.

Comparative Analysis of Methods

MethodYield (%)Time (h)Purity (%)Scalability
Classical Condensation742492Moderate
Microwave-Assisted850.2598High
Continuous Flow90299Industrial

Challenges and Solutions

  • Challenge : Oxidative degradation of thiol group during storage.
    Solution : Add 0.1% w/v ascorbic acid as stabilizer.

  • Challenge : Low solubility in polar solvents.
    Solution : Use DMF/ethanol mixtures (3:1 v/v) .

Chemical Reactions Analysis

Thiol Oxidation

The thiol group (-SH) undergoes oxidation to form disulfide bridges under mild oxidizing conditions. For example:

2 R SH [O] R S S R +H2O2\text{ R SH }\xrightarrow{[O]}\text{ R S S R }+\text{H}_2\text{O}

This reaction is critical in polymerization or dimerization processes. The disulfide product has been characterized via IR spectroscopy (loss of S-H stretch at ~2550 cm1^{-1}) and mass spectrometry .

Reduction of the Schiff Base Moiety

The benzylideneamino group (C=N) can be reduced to a secondary amine using NaBH4_4 or LiAlH4_4:

R C N R NaBH4R CH2 NH R \text{R C N R }\xrightarrow{\text{NaBH}_4}\text{R CH}_2\text{ NH R }

This reduction modifies the electronic properties of the compound, enhancing its solubility in polar solvents .

Nucleophilic Substitution Reactions

The thiol group acts as a nucleophile in reactions with electrophiles:

Reaction Type Electrophile Product Conditions Yield
Alkylation CH3_3IS-Methyl derivativeK2_2CO3_3, DMF, 60°C78%
Acylation AcClS-Acetyl derivativePyridine, RT, 12h65%
Arylation 4-Nitrobenzyl BrS-Aryl derivativeCuI, DIPEA, DMSO, 80°C82%

These reactions are confirmed via 1^1H-NMR (disappearance of S-H signal at δ 3.8 ppm) and elemental analysis .

Coordination Chemistry

The triazole-thiol scaffold acts as a polydentate ligand, forming stable complexes with transition metals:

Metal Complexation

Metal Salt Stoichiometry Geometry Application
Cu(NO3_3)2_21:2 (M:L)Square planarCatalytic oxidation studies
FeCl3_31:1OctahedralMagnetic materials
Zn(OAc)2_21:1TetrahedralAntimicrobial agents

Characterization via UV-Vis (d-d transitions), ESR (for Cu2+^{2+}), and FTIR (shift in C=N and S-H stretches) confirms coordination .

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles under Huisgen conditions:

Triazole+RC CHCu I Bicyclic adduct\text{Triazole}+\text{RC CH}\xrightarrow{\text{Cu I }}\text{Bicyclic adduct}

This reaction is utilized to generate fused heterocycles with enhanced bioactivity .

Schiff Base Hydrolysis

Under acidic conditions (HCl, H2_2O/EtOH), the imine bond hydrolyzes to regenerate the aldehyde and amine precursors:

R C N R +H2OH+R CHO+H2N R \text{R C N R }+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{R CHO}+\text{H}_2\text{N R }

Kinetic studies indicate a first-order dependence on [H+^+] .

Deprotonation of Thiol

In basic media (NaOH), the thiol group deprotonates to form a thiolate anion, enhancing reactivity toward electrophiles:

R SH+OHR S+H2O\text{R SH}+\text{OH}^-\rightarrow \text{R S}^-+\text{H}_2\text{O}

This intermediate participates in SN2_2 reactions .

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally similar derivatives:

Parameter 4-((2-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol Analog without Methoxy Groups
Oxidation Potential +0.45 V (vs. SCE) +0.62 V
pKa_aa (Thiol) 8.29.1
Metal Binding Affinity Log K = 4.7 (Cu2+^{2+})Log K = 3.9

The electron-donating methoxy groups lower oxidation potential and pKa_a, facilitating redox and substitution reactions .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C17H16N4O2S
  • CAS Number : 861207-42-3
  • Chemical Structure : The compound features a triazole ring with thiol functionality and methoxy-substituted aromatic groups, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives, including 4-((2-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : Compounds structurally related to this triazole have shown selective toxicity towards melanoma and breast cancer cells in vitro, suggesting potential as anticancer agents .

Antimicrobial Properties

Triazole derivatives are well-documented for their antimicrobial activity. The compound may share this property:

  • Mechanism of Action : Triazoles disrupt fungal cell membrane synthesis by inhibiting ergosterol production, which can also extend to bacterial infections .

Anti-inflammatory and Analgesic Effects

Certain studies have indicated that triazole derivatives can possess anti-inflammatory and analgesic properties:

  • Pharmacological Studies : The anti-inflammatory effects are often evaluated using various animal models and assays, showing promise for therapeutic use in inflammatory diseases .

Pesticidal Activity

Triazoles are increasingly used in agriculture as fungicides and herbicides:

  • Herbicide Development : Research has demonstrated that triazole derivatives can effectively control weed growth while being less toxic to crops and mammals. This is crucial for sustainable agricultural practices .

Case Studies

StudyFindings
Study on Cytotoxicity Identified several triazole derivatives with enhanced selectivity against cancer cells compared to standard treatments.
Antimicrobial Activity Assessment Demonstrated broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria.
Agricultural Application Trials Showed effective weed control with minimal environmental impact when applied as a herbicide.

Mechanism of Action

  • The compound likely interacts with specific molecular targets or pathways.
  • Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The compound’s structural analogs differ primarily in substituent type and position. Key comparisons include:

Compound Name Substituents (R₁, R₂) Key Features Biological Activity Reference ID
4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazole-3-yl)-4H-1,2,4-triazole-3-thiol 4-OCH₃ (R₁), pyrazole (R₂) Pyrazole enhances metal coordination; moderate antimicrobial activity Antimicrobial (73–81% yield)
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-NO₂ (R₁), phenoxy (R₂) Nitro group increases electron-withdrawing effects; antibacterial Antibacterial (metal complexes)
4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (CP 55) 3-Br (R₁), CF₃ (R₂) Halogen and CF₃ improve hydrophobicity; enzyme inhibition Helicase inhibition (COVID-19 target)
Target Compound 2-OCH₃ (R₁), 2-OCH₃ (R₂) Dual methoxy groups enhance solubility and π-π stacking Not explicitly reported

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (as in the target compound) improve solubility and metal-binding capacity compared to nitro or trifluoromethyl derivatives, which are more lipophilic and suitable for membrane penetration .
  • Biological Activity : Compounds with halogen (Br) or CF₃ substituents exhibit stronger enzyme inhibition (e.g., SARS-CoV-2 helicase) due to enhanced hydrophobic interactions .

Biological Activity

4-((2-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the triazole family, characterized by its unique structural features, including a thiol group that contributes significantly to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties.

  • Molecular Formula : C17H16N4O2S
  • Molecular Weight : 340.4 g/mol
  • CAS Number : 478257-13-5
  • Density : 1.28 g/cm³ (predicted)
  • Boiling Point : Approximately 487.3 °C (predicted)

Biological Activity Overview

Compounds within the triazole class are known for a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. The specific compound under discussion has shown promise in various studies:

1. Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain triazole derivatives can inhibit cell proliferation in human malignant cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The IC50 values for these compounds often exceed 100 µM, suggesting moderate potency but low toxicity towards normal cells .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Molecular docking studies have shown that triazole derivatives can selectively inhibit COX-1, which plays a crucial role in the biosynthesis of prostaglandins involved in inflammation .

3. Antibacterial and Antifungal Activities

Triazole derivatives are also recognized for their antibacterial and antifungal properties. The presence of the thiol group enhances the reactivity of the compound, making it effective against various pathogens. Studies have reported that certain triazoles exhibit good activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of 4-((2-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be influenced by its structural components:

Structural FeatureImpact on Activity
Methoxy groupsIncrease lipophilicity and potentially enhance bioavailability
Thiol groupContributes to reactivity and biological interactions
Triazole ringEssential for pharmacological activity across various targets

Case Studies

Several studies have investigated the biological activities of similar triazole compounds:

  • Cytotoxicity Evaluation :
    • A study evaluated various triazole derivatives against MDA-MB-231 cells, revealing IC50 values ranging from 98 µM to over 100 µM for most compounds tested .
  • Docking Studies :
    • Molecular docking simulations indicated strong binding affinities for triazole derivatives with COX enzymes, suggesting their potential as anti-inflammatory agents .
  • Antimicrobial Testing :
    • Triazole derivatives were tested against a panel of bacterial strains, showing significant inhibition compared to standard antibiotics like chloramphenicol .

Q & A

Q. What are the standard synthetic routes for 4-((2-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol?

The compound is synthesized via Schiff base formation. A typical procedure involves reacting equimolar amounts of 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2-methoxybenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid). The mixture is refluxed for 2–5 hours, followed by cooling, filtration, and purification via crystallization or flash chromatography .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

Characterization includes:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and Schiff base formation.
  • IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
  • Elemental analysis to verify purity and molecular composition.
  • X-ray crystallography for structural elucidation in metal complexes .

Q. What solvents and reaction conditions are critical for stabilizing the thione-thiol tautomer?

Polar protic solvents (e.g., ethanol) favor the thione form due to hydrogen bonding, while nonpolar solvents may shift equilibrium toward the thiol tautomer. Reflux conditions in acetic acid enhance Schiff base stability .

Advanced Research Questions

Q. How can reaction yields be optimized during Schiff base formation?

Key factors include:

  • Solvent choice : Ethanol or acetic acid improves solubility and reaction efficiency.
  • Catalyst : Glacial acetic acid (3–5 drops) accelerates imine bond formation.
  • Purification : Flash chromatography or recrystallization from ethanol/water mixtures enhances purity.
  • Molar ratios : A slight excess of aldehyde (1.05 mmol per 1 mmol amino-triazole) drives completion .

Q. What strategies resolve contradictory antimicrobial activity results across studies?

Contradictions may arise from:

  • Strain variability : Test against standardized microbial strains (e.g., ATCC cultures).
  • Concentration gradients : Use a broad range (e.g., 1–100 µg/mL) to identify MIC (Minimum Inhibitory Concentration).
  • Structural analogs : Compare activity of derivatives with varying substituents (e.g., electron-withdrawing vs. donating groups) .

Q. How does thione-thiol tautomerism influence biological activity and coordination chemistry?

The thione form (C=S) exhibits stronger metal-binding affinity, enabling the formation of stable complexes with Co(II), Cu(II), or Zn(II). These complexes often show enhanced antibacterial activity compared to the free ligand. Solvent polarity and pH critically modulate tautomer distribution .

Q. What methodologies are used to synthesize and characterize metal complexes of this compound?

  • Synthesis : React the triazole-thione ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water under reflux.
  • Characterization :
  • UV-Vis spectroscopy to confirm d-d transitions in metal complexes.
  • Magnetic susceptibility to determine geometry (e.g., octahedral vs. square planar).
  • Thermogravimetric analysis (TGA) to assess thermal stability .

Methodological Notes

  • Contradiction Analysis : Cross-validate biological assays with positive controls (e.g., ampicillin) and replicate experiments to account for variability .
  • Tautomerism Studies : Use DFT calculations to predict tautomer stability and correlate with experimental UV-Vis or NMR data .

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